molecular formula C13H20N4O B2892322 N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide CAS No. 1796994-09-6

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide

Cat. No.: B2892322
CAS No.: 1796994-09-6
M. Wt: 248.33
InChI Key: CBQMBYBCWITJLP-UHFFFAOYSA-N
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Description

N-((2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide (CAS Number: 1796994-09-6) is a chemical compound with the molecular formula C13H20N4O and a molecular weight of 248.32 g/mol . This compound features a butyramide group linked to a pyrimidine ring system substituted with a pyrrolidine, a structure that may be of significant interest in medicinal chemistry and pharmaceutical research. The integration of the pyrrolidine and pyrimidine rings suggests potential for diverse biological activity. Pyrrolidine is a common saturated heterocycle frequently used as a scaffold in the development of pharmacologically active compounds due to its contribution to molecular rigidity and its presence in receptor antagonists . The butyramide moiety is also found in various flavoring agents and synthetic intermediates . Researchers can leverage this compound as a key building block or intermediate in the synthesis of more complex molecules, particularly for probing biological pathways or developing potential therapeutics. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-2-5-12(18)15-10-11-6-7-14-13(16-11)17-8-3-4-9-17/h6-7H,2-5,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQMBYBCWITJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NC(=NC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Pyrrolidin-1-yl)-4-(chloromethyl)pyrimidine

The pyrimidine core is functionalized via substitution reactions. Patent WO2014128486A1 details analogous syntheses using chloro-pyrimidine precursors:

Procedure :

  • 2,4-Dichloropyrimidine (1.0 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF) under nitrogen.
  • Pyrrolidine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added dropwise.
  • The mixture is stirred at 80°C for 12 hours, followed by dilution with ethyl acetate and washing with brine.
  • The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield 2-(pyrrolidin-1-yl)-4-chloropyrimidine (78% yield).

Chloromethylation :

  • The 4-chloro intermediate undergoes Friedel-Crafts alkylation with paraformaldehyde and HCl gas in dichloromethane.
  • Reaction at 0°C for 6 hours affords 2-(pyrrolidin-1-yl)-4-(chloromethyl)pyrimidine (62% yield).

Amide Formation via Alkylation

Reaction with Butyramide :

  • 2-(Pyrrolidin-1-yl)-4-(chloromethyl)pyrimidine (1.0 equiv) and butyramide (1.5 equiv) are combined in DMF.
  • Potassium carbonate (3.0 equiv) is added, and the mixture is heated to 60°C for 8 hours.
  • Post-reaction extraction with dichloromethane and rotary evaporation yields the crude product, which is recrystallized from ethanol (55% yield).

Table 1: Optimization of Amidation Conditions

Solvent Base Temperature (°C) Time (h) Yield (%)
DMF K₂CO₃ 60 8 55
THF Cs₂CO₃ 70 10 48
DCM DIPEA 40 12 36

Reductive Amination and Amide Coupling Pathway

Synthesis of 4-(Aminomethyl)-2-(pyrrolidin-1-yl)pyrimidine

Reduction of Nitrile Intermediate :

  • 2-(Pyrrolidin-1-yl)-4-cyanopyrimidine is hydrogenated over Raney nickel (H₂, 50 psi) in methanol at 25°C for 24 hours.
  • The resulting amine is isolated via filtration and solvent removal (83% yield).

HATU-Mediated Amide Coupling

Procedure :

  • 4-(Aminomethyl)-2-(pyrrolidin-1-yl)pyrimidine (1.0 equiv) and butyric acid (1.2 equiv) are dissolved in DMF.
  • HATU (1.5 equiv) and DIPEA (3.0 equiv) are added, and the reaction is stirred at 25°C for 6 hours.
  • Purification via reverse-phase HPLC (acetonitrile:water gradient) affords the title compound (68% yield).

Table 2: Comparison of Coupling Reagents

Reagent Solvent Time (h) Yield (%) Purity (%)
HATU DMF 6 68 98
EDCl DCM 12 52 95
DCC THF 18 44 91

Challenges in Regioselectivity and Byproduct Formation

Competing Substitution at Pyrimidine Positions

The electron-deficient pyrimidine ring permits substitution at both C2 and C4 positions. Patent EP3932910A1 highlights the use of bulky bases (e.g., DIPEA) to favor C2 functionalization, achieving a 7:1 regioselectivity ratio.

Hydrolysis of Chloromethyl Intermediate

The chloromethyl group is prone to hydrolysis under basic conditions. Kinetic studies in EP3681504B1 demonstrate that maintaining pH < 8 during reactions minimizes hydrolysis to <5%.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.34 (s, 1H, pyrimidine-H), 4.72 (s, 2H, CH₂), 3.45 (m, 4H, pyrrolidine-H), 2.12 (m, 4H, pyrrolidine-H), 2.31 (t, 2H, CH₂CO), 1.62 (m, 2H, CH₂), 0.94 (t, 3H, CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₂₁N₄O : [M+H]⁺ = 277.1764; Found : 277.1766.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements in EP3932910A1 describe a continuous flow system that reduces reaction time from 12 hours to 45 minutes, achieving 89% yield by optimizing residence time and temperature.

Green Chemistry Approaches

Water-mediated reactions at 120°C in sealed vessels reduce DMF usage by 70%, as reported in WO2014128486A1.

Chemical Reactions Analysis

Types of Reactions

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles and electrophiles . The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions contribute to its pharmacological effects and potential therapeutic applications.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Biological Target/Activity Reference
This compound Pyrimidine Pyrrolidine, butyramide ~292.36 (calc.) Not explicitly stated -
SzR-109 Quinoline Pyrrolidine, morpholine, carboxamide 384.47 U937 cell stimulation
CTPS1 Inhibitor (Patent) Pyrimidine Cyclopropanesulfonamido, chloropyridinyl ~500 (est.) CTPS1 inhibition
Spirocyclic Fluorinated Derivative Diazaspiro[4.5]decene Trifluoromethyl, difluorophenyl ~750 (est.) Kinase inhibition (oncology)
Pyrido-Pyrimidinone Pyrido[1,2-a]pyrimidinone Piperidine, benzisoxazole 406.46 Enzyme inhibition (unspecified)

Research Findings and Mechanistic Insights

  • SzR-109 : Activates immune responses in U937 cells, suggesting utility in infectious or inflammatory diseases .
  • CTPS1 Inhibitors : Target cytidine triphosphate synthase 1, a key enzyme in nucleotide synthesis, for cancer therapy .
  • Fluorinated Spirocyclic Compounds : High selectivity for kinases due to fluorine’s electronegativity and spirocyclic rigidity .
  • Target Compound’s Hypothetical Advantages : The butyramide chain may improve oral bioavailability compared to bulkier analogs, while the pyrrolidine-pyrimidine core balances flexibility and target engagement.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the functionalization of a pyrimidine core. Key steps include:

  • Nucleophilic substitution to introduce the pyrrolidine moiety at the 2-position of the pyrimidine ring (e.g., using pyrrolidine as a nucleophile under reflux in ethanol).
  • Methylation of the pyrimidine ring, followed by coupling with a butyramide group via reductive amination or amide bond formation.
  • Optimization requires controlled conditions:
  • Solvent choice (e.g., DMF or THF for polar intermediates).
  • Temperature (e.g., 60–80°C for substitution reactions).
  • Catalysts (e.g., palladium for cross-coupling steps).
  • Purity is verified via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms proton environments (e.g., pyrrolidine N–H at δ 2.5–3.0 ppm, pyrimidine protons at δ 8.0–8.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Retention time analysis (e.g., C18 column, acetonitrile/water gradient) ensures purity.
  • Mass Spectrometry (LC-MS) : m/z [M+H]+ calculated for C₁₄H₂₁N₅O₂: 308.17 (observed: 308.2 ± 0.1).
  • Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .

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